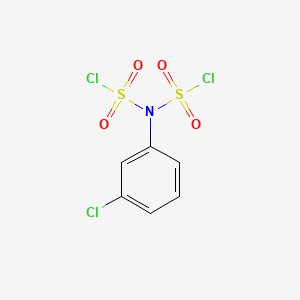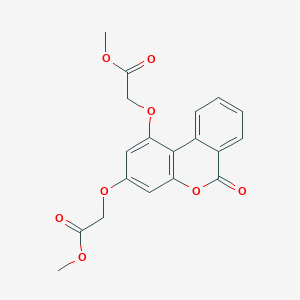
3-Chlorophenylimidodisulfuryl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenylimidodisulfuryl dichloride is a chemical compound with the molecular formula
C6H4Cl3NO4S2
and a molecular weight of 324.59 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl group and an imidodisulfuryl dichloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylimidodisulfuryl dichloride typically involves the reaction of 3-chlorophenylamine with sulfuryl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
The reaction proceeds through the formation of an intermediate, which then reacts with sulfuryl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylimidodisulfuryl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-chlorophenyl derivatives with various functional groups.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiophenol derivatives.
Scientific Research Applications
3-Chlorophenylimidodisulfuryl dichloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-sulfur interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 3-Chlorophenylimidodisulfuryl dichloride exerts its effects involves the interaction of its reactive chlorine atoms with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets often include amino groups, hydroxyl groups, and thiol groups, leading to the formation of sulfonamide, sulfonyl, and thiol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylsulfonyl chloride
- 3-Chlorophenylthiourea
- 3-Chlorophenylisothiocyanate
Uniqueness
Compared to similar compounds, 3-Chlorophenylimidodisulfuryl dichloride is unique due to its dual sulfuryl chloride groups, which provide enhanced reactivity and versatility in chemical reactions
Properties
CAS No. |
633318-47-5 |
|---|---|
Molecular Formula |
C6H4Cl3NO4S2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-chlorosulfonylsulfamoyl chloride |
InChI |
InChI=1S/C6H4Cl3NO4S2/c7-5-2-1-3-6(4-5)10(15(8,11)12)16(9,13)14/h1-4H |
InChI Key |
SUNHLFIDXGEQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![5-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991656.png)

methyl]benzamide](/img/structure/B11991675.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)


![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
